(R)-Malt1-IN-3

MALT1 paracaspase stereochemistry enantiomeric potency

(R)-Malt1-IN-3 (compound is a small molecule inhibitor of the MALT1 paracaspase, a key protease in NF-κB signaling pathways implicated in ABC-DLBCL lymphomas and immune regulation. The compound demonstrates a biochemical IC50 of 20 nM against MALT1 protease and suppresses IL-6 and IL-10 production in OCI-LY3 cells with IC50 values of 60 nM and 40 nM, respectively.

Molecular Formula C21H19F3N8O2
Molecular Weight 472.4 g/mol
Cat. No. B12423135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Malt1-IN-3
Molecular FormulaC21H19F3N8O2
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F
InChIInChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m1/s1
InChIKeyDDGNZGLBMAPNGD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Buy (R)-Malt1-IN-3 for MALT1 Protease Inhibition Research: CAS 2504229-61-0


(R)-Malt1-IN-3 (compound 121) is a small molecule inhibitor of the MALT1 paracaspase, a key protease in NF-κB signaling pathways implicated in ABC-DLBCL lymphomas and immune regulation [1]. The compound demonstrates a biochemical IC50 of 20 nM against MALT1 protease and suppresses IL-6 and IL-10 production in OCI-LY3 cells with IC50 values of 60 nM and 40 nM, respectively . This compound represents the more active (R)-enantiomer of the MALT1-IN-3 chiral pair, offering researchers a stereochemically defined tool for investigating MALT1-dependent signaling mechanisms.

Why (R)-Malt1-IN-3 Cannot Be Replaced by Generic MALT1 Inhibitors or Racemates


MALT1 inhibitors cannot be treated as interchangeable reagents because they exhibit substantial variation in three critical dimensions: stereochemical configuration, biochemical potency, and cellular pathway specificity. Within the MALT1-IN-3 series alone, the (R)-enantiomer (compound 121) demonstrates a 3-fold higher biochemical potency than its (S)-enantiomer counterpart MALT1-IN-3 (compound 122), underscoring that stereochemistry directly impacts target engagement . More broadly, MALT1 inhibitors span over a 1,000-fold range in biochemical IC50 values—from 3 nM (MLT-985) to 5,840 nM (MI-2)—with divergent cellular activity profiles, selectivity windows, and assay-specific performance characteristics [1]. Procurement of a specific MALT1 inhibitor must therefore be guided by its experimentally validated quantitative profile in the precise assay system intended for use, not by target class alone.

(R)-Malt1-IN-3 Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Stereochemistry-Driven Potency: (R)-Malt1-IN-3 vs. (S)-Malt1-IN-3 Direct Comparison

The (R)-enantiomer of MALT1-IN-3 (compound 121) exhibits a 3-fold higher biochemical potency against MALT1 protease compared to the (S)-enantiomer MALT1-IN-3 (compound 122), with IC50 values of 20 nM versus 60 nM respectively measured under identical assay conditions . This stereochemistry-dependent potency difference extends to cellular activity: (R)-Malt1-IN-3 suppresses IL-6 with an IC50 of 60 nM in OCI-LY3 cells, whereas the (S)-enantiomer requires 140 nM to achieve the same effect, representing a 2.3-fold difference in cellular efficacy [1].

MALT1 paracaspase stereochemistry enantiomeric potency ABC-DLBCL

Cellular Pathway Activity: OCI-LY3 IL-6/IL-10 Suppression Comparison

In OCI-LY3 cells, an ABC-DLBCL model system driven by CARD11/BCL10/MALT1 complex signaling, (R)-Malt1-IN-3 differentially suppresses IL-6 (IC50: 60 nM) and IL-10 (IC50: 40 nM), demonstrating a 1.5-fold greater sensitivity in the IL-10 pathway . The (S)-enantiomer MALT1-IN-3 shows 2.3-fold weaker IL-6 suppression (IC50: 140 nM) and 3.25-fold weaker IL-10 suppression (IC50: 130 nM) in the identical cellular context [1].

IL-6 IL-10 OCI-LY3 ABC-DLBCL NF-κB signaling

Biochemical-to-Cellular Shift: (R)-Malt1-IN-3 vs. MLT-985 Cellular Potency Retention

(R)-Malt1-IN-3 maintains a biochemical-to-cellular potency ratio of 2–3× (20 nM biochemical → 40–60 nM cellular), whereas MLT-985 exhibits a 6.7× shift (3 nM biochemical → 20 nM cellular in Jurkat IL-2 assay) . This indicates that (R)-Malt1-IN-3's cellular activity more closely tracks its biochemical target engagement, a property that may simplify dose-response interpretation in cellular models.

cellular shift MALT1 inhibitor OCI-LY3 Jurkat potency retention

Potency Positioning Within MALT1 Inhibitor Landscape

(R)-Malt1-IN-3 occupies a mid-potency niche in the MALT1 inhibitor landscape, with biochemical IC50 of 20 nM positioning it between ultra-potent allosteric inhibitors (MLT-985: 3 nM; MLT-748: 5 nM) and weaker tool compounds (Mepazine: 830 nM; MI-2: 5,840 nM) [1]. This intermediate potency may offer a favorable balance between robust target inhibition and reduced risk of complete pathway saturation, which can be advantageous for studying graded MALT1-dependent signaling responses.

MALT1 inhibitor potency ranking tool compound allosteric SAR

Enantiomeric Purity and Defined Stereochemistry: Advantage Over Racemic Mixtures

(R)-Malt1-IN-3 is supplied as a single, stereochemically defined enantiomer with the (R)-configuration at the cyclopropyl(methoxy)methyl stereocenter (SMILES notation: [C@H]) . This contrasts with racemic MALT1-IN-3 mixtures that contain equal proportions of the less active (S)-enantiomer, which would require 3-fold higher concentrations to achieve equivalent biochemical target engagement. The defined stereochemistry ensures that experimental results are not confounded by differential activities of mixed stereoisomers.

enantiomeric purity stereochemistry chiral C@H defined stereocenter

(R)-Malt1-IN-3 Applications: Validated Use Cases for MALT1 Research


Structure-Activity Relationship (SAR) Studies of Chiral MALT1 Inhibitors

The 3-fold potency difference between (R)-Malt1-IN-3 (IC50: 20 nM) and its (S)-enantiomer MALT1-IN-3 (IC50: 60 nM) provides a defined stereochemical comparator pair for investigating how stereochemistry at the cyclopropyl(methoxy)methyl position influences MALT1 active site interactions . This application is supported by direct head-to-head biochemical data under identical assay conditions. Researchers can use (R)-Malt1-IN-3 as the active reference enantiomer to validate that observed cellular effects are stereospecific and therefore likely on-target.

ABC-DLBCL Lymphoma Cell Signaling Studies in OCI-LY3 Models

(R)-Malt1-IN-3 has been quantitatively characterized in OCI-LY3 cells, an ABC-DLBCL model driven by CARD11/BCL10/MALT1 complex signaling, with measured IC50 values of 60 nM (IL-6) and 40 nM (IL-10) . The differential suppression of these cytokines (1.5-fold greater sensitivity for IL-10) suggests utility in dissecting MALT1-dependent transcriptional programs in lymphoma contexts. The OCI-LY3 cellular IC50 values are 2–3× the biochemical IC50, indicating reasonable cellular permeability for this cell line without requiring extreme concentrations.

Dose-Response Studies Requiring Graded MALT1 Inhibition Without Complete Pathway Ablation

Positioned at 20 nM biochemical IC50, (R)-Malt1-IN-3 offers intermediate potency—6.7× weaker than ultra-potent MLT-985 (3 nM) but 41× stronger than mepazine (830 nM) [1]. This potency window may enable researchers to titrate MALT1 activity across a broader concentration range without immediately saturating the target at low nanomolar doses. Such graded inhibition is valuable for studying partial pathway suppression, evaluating therapeutic windows, or comparing dose-dependent transcriptional responses.

Enantioselective Control Experiments in MALT1 Pharmacology

As a single, defined (R)-enantiomer with documented SMILES stereochemistry ([C@H] notation), (R)-Malt1-IN-3 can be paired with the (S)-enantiomer MALT1-IN-3 to establish enantioselective control experiments . The 2.3–3.25× cellular potency difference between enantiomers enables researchers to demonstrate that observed biological effects are stereospecific and therefore attributable to MALT1 inhibition rather than non-specific compound effects. This is particularly important for validating target engagement in complex cellular or in vivo systems.

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